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acid

Cat. No.: B169445 Get Quote

Foreword: The Strategic Importance of Substituted
Phenylacetic Acids
In the landscape of modern organic synthesis and medicinal chemistry, the phenylacetic acid

scaffold represents a cornerstone structural motif. Its derivatives are integral to a vast array of

pharmaceuticals, agrochemicals, and materials. The strategic functionalization of the phenyl

ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This

guide focuses on a specific, yet important, derivative: 2-(3-Methyl-4-nitrophenyl)acetic acid.

The introduction of a methyl and a nitro group onto the phenylacetic acid backbone creates a

molecule with unique electronic and steric characteristics, offering a versatile platform for

further chemical exploration and development. This document aims to provide researchers,

scientists, and drug development professionals with a comprehensive technical overview of this

compound, from its fundamental properties to its synthesis and potential applications.

Core Chemical Identity and Physicochemical
Properties
2-(3-Methyl-4-nitrophenyl)acetic acid is a solid organic compound characterized by a

phenylacetic acid core substituted with a methyl group at the 3-position and a nitro group at the

4-position of the aromatic ring.
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Structural and Molecular Data
Below is a table summarizing the key chemical identifiers and properties of 2-(3-Methyl-4-
nitrophenyl)acetic acid.

Property Value Source

IUPAC Name
2-(3-Methyl-4-

nitrophenyl)acetic acid
N/A

CAS Number 143665-37-6 [1]

Molecular Formula C₉H₉NO₄ [1]

Molecular Weight 195.17 g/mol [1]

Appearance Solid [1]

SMILES
CC1=C(C=C(C=C1)CC(=O)O)-

-INVALID-LINK--[O-]
[1]

InChI

1S/C9H9NO4/c1-6-4-7(5-

9(11)12)2-3-8(6)10(13)14/h2-

4H,5H2,1H3,(H,11,12)

[1]

Synthesis and Elucidation of Structure
The synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid can be achieved through various

synthetic routes. A common approach involves the modification of a pre-functionalized aromatic

ring.

Synthetic Protocol: Hydrolysis of Dimethyl (3-Methyl-4-
nitrophenyl)malonate
A reported synthesis involves the hydrolysis of dimethyl (3-methyl-4-nitrophenyl)malonate. This

method provides a direct route to the target compound.

Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl

(3-methyl-4-nitrophenyl)malonate in a mixture of methanol and water.

Hydrolysis: Add a stoichiometric excess of potassium hydroxide to the solution at room

temperature.

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete, as monitored by thin-layer chromatography.

Workup: Cool the reaction mixture to room temperature and acidify with a dilute solution of

hydrochloric acid.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product. Further purification can be

achieved by recrystallization.
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Synthesis Workflow

Dimethyl (3-methyl-4-nitrophenyl)malonate
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Figure 1: Synthetic workflow for 2-(3-Methyl-4-nitrophenyl)acetic acid.
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Spectroscopic Characterization
Accurate structural elucidation is paramount for confirming the identity and purity of the

synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for identifying the chemical environment of hydrogen atoms within

the molecule. The expected ¹H NMR spectrum of 2-(3-Methyl-4-nitrophenyl)acetic acid
would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic

acid moiety, and the methyl protons.

Reported ¹H NMR Data (CDCl₃, 400 MHz): δ 7.97 (d, 1H), 7.28-7.26 (m, 2H), 3.71 (s, 2H),

2.61 (s, 3H).

2.2.2. Infrared (IR) Spectroscopy

While specific experimental data for 2-(3-Methyl-4-nitrophenyl)acetic acid is not readily

available in peer-reviewed literature, the expected characteristic IR absorption bands can be

predicted based on its functional groups:

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

C-H stretch (Aromatic and Aliphatic): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and

3000-2850 cm⁻¹ (aliphatic).

NO₂ stretch (Nitro group): Two strong bands, one asymmetric stretch around 1500-1570

cm⁻¹ and one symmetric stretch around 1300-1370 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The expected molecular ion peak [M]⁺ for 2-(3-Methyl-4-nitrophenyl)acetic
acid would be at m/z 195.17. Common fragmentation patterns would likely involve the loss of

the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).
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Reactivity and Potential Applications
The chemical reactivity of 2-(3-Methyl-4-nitrophenyl)acetic acid is dictated by its three

primary functional components: the carboxylic acid group, the nitro group, and the aromatic

ring. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Key Reactions
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂)

using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid

combinations (e.g., Sn/HCl, Fe/HCl). This transformation opens up a plethora of synthetic

possibilities, as the resulting aniline derivative can undergo a wide range of reactions,

including diazotization and amide bond formation. The resulting 2-(4-amino-3-

methylphenyl)acetic acid is a key precursor for the synthesis of various heterocyclic

compounds.

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can be converted

into a variety of other functional groups, including esters, amides, acid chlorides, and

alcohols (via reduction). These transformations are fundamental in the synthesis of more

complex molecules and active pharmaceutical ingredients (APIs).

Reactivity Pathways

2-(3-Methyl-4-nitrophenyl)acetic acid

Reduction of NO₂

e.g., H₂, Pd/C

Esterification/Amidation

e.g., ROH, H⁺ or R₂NH, DCC

2-(4-Amino-3-methylphenyl)acetic acid Esters / Amides
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Figure 2: Key reactivity pathways of the title compound.

Potential Applications in Drug Discovery and
Development
While specific biological activities for 2-(3-Methyl-4-nitrophenyl)acetic acid have not been

extensively reported, the broader class of nitrophenylacetic acids and their derivatives are

recognized as important intermediates in pharmaceutical synthesis. For instance, related

compounds have been investigated for their roles as precursors to anti-inflammatory agents,

analgesics, and enzyme inhibitors.[2][3] The presence of the nitro group allows for its use as a

synthetic handle for the introduction of other functionalities that can modulate biological activity.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
(3-Methyl-4-nitrophenyl)acetic acid.

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid

inhalation of dust and contact with skin and eyes. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook
2-(3-Methyl-4-nitrophenyl)acetic acid is a valuable building block in organic synthesis,

offering multiple points for chemical modification. Its synthesis is straightforward, and its

reactivity profile makes it a versatile intermediate for the preparation of a wide range of more

complex molecules, particularly those with potential biological activity. Further research into the

specific applications of this compound and its derivatives could unveil novel therapeutic agents

or materials with unique properties. The continued exploration of substituted phenylacetic acids

is a testament to their enduring importance in the chemical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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